molecular formula C9H9N B1329614 3,5-Dimethylbenzonitrile CAS No. 22445-42-7

3,5-Dimethylbenzonitrile

Cat. No.: B1329614
CAS No.: 22445-42-7
M. Wt: 131.17 g/mol
InChI Key: YFKRLZLGVDDKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is characterized by the presence of two methyl groups and a nitrile group attached to a benzene ring. This compound is a colorless liquid and is used in various chemical processes due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 3,5-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent . Another method includes the dehydration of 3,5-dimethylbenzamide using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of microwave-promoted amination has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKRLZLGVDDKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176986
Record name 3,5-Dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22445-42-7
Record name 3,5-Dimethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22445-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylbenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022445427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3,5-dimethylbenzamide (50 g, 0.3356M) was suspended in benzene (400 mL). Thionyl chloride (49 mL, 0.671M) and DMF (2 mL) were added and the mixture was refluxed for 2 hr. After cooling to room temperature, the mixture was poured into a crushed ice. After 1 hr., the solution was neutralized by the addition of 6N sodium hydroxide solution. The product was then extracted with ether, dried with anhydrous magnesium sulfate, filtered, and evaporated in vacuo to give a yellow solid. The crude product was then purified by silica gel column chromatography (eluent, EA:hexane (1:4)) to afford 42 g (95%) of 3,5-dimethylbenzonitrile as a yellow solid. m.p. 51-52° C. 1H NMR (300 MHz, CDCl3) δ 2.34 (6H, s), 7.21 (1H, s), 7.26 (2H, s).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A Schlenk tube was charged with CuI (19.5 mg, 0.102 mmol, 20 mol %), KCN (78 mg, 1.20 mmol), evacuated, backfilled with Ar. N,N′-Dimethylethylenediamine (21.5 μL, 0.202 mmol, 20 mol %), 5-bromo-m-xylene (136 μL, 1.00 mmol), and toluene (1.0 mL) were added under Ar. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 24 h. Dodecane (internal GC standard, 230 μL), ethyl acetate (2 mL), and 30% aq ammonia (1 mL) were added. A 0.1 mL sample of the supernatant solution was diluted with ethyl acetate (1 mL) and analyzed by GC to provide a 15% yield of 3,5-dimethylbenzonitrile.
Quantity
21.5 μL
Type
reactant
Reaction Step One
Quantity
136 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
230 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
78 mg
Type
reactant
Reaction Step Four
Name
CuI
Quantity
19.5 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

An oven dried screw cap test tube was charged with NaCN (140 mg, 2.857 mmol) dried KI (79 mg, 0.476 mmol, 20 mol %) and CuI (45 mg, 0.236 mmol, 10 mol %), evacuated and backfilled with argon three times. Anhydrous toluene (1550 μl), N,N′-dimethylethylenediamine (255 μl, 2.395 mmol), 1-Bromo-3,5-dimethyl-benzene (255 μl, 1.877 mmol), and benzyl alcohol (155 μl, 1.498 mmol) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 12 h. The resulting yellow color suspension was cooled to room temperature, 2 mL of ethyl acetate, 250 μl of n-dodecane as internal standard, 1 mL of ammonium hydroxide 30% and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min then the organic layer was washed with 1 mL of water and dried over MgSO4. The GC analysis showed a conversion of 91% with a yield of the title product, calculated vs internal standard, of 88%.
Name
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
255 μL
Type
reactant
Reaction Step Two
Quantity
255 μL
Type
reactant
Reaction Step Two
Quantity
155 μL
Type
reactant
Reaction Step Two
Quantity
1550 μL
Type
solvent
Reaction Step Two
Name
CuI
Quantity
45 mg
Type
catalyst
Reaction Step Three
Quantity
250 μL
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethylbenzonitrile
Reactant of Route 2
Reactant of Route 2
3,5-Dimethylbenzonitrile
Reactant of Route 3
Reactant of Route 3
3,5-Dimethylbenzonitrile
Reactant of Route 4
Reactant of Route 4
3,5-Dimethylbenzonitrile
Reactant of Route 5
Reactant of Route 5
3,5-Dimethylbenzonitrile
Reactant of Route 6
Reactant of Route 6
3,5-Dimethylbenzonitrile
Customer
Q & A

Q1: What is unique about the photophysical behavior of 4-Dimethylaminobenzonitrile (DMABN) and its derivatives?

A1: DMABN and its derivatives, including 4-Diethylaminobenzonitrile (DEABN) and 4-Dimethylamino-3,5-dimethylbenzonitrile (TMABN), exhibit a phenomenon known as dual fluorescence. This means they emit fluorescence at two different wavelengths when excited. This behavior is attributed to the formation of an intramolecular charge transfer (ICT) state, specifically a twisted ICT (TICT) state. [, ]

Q2: How does the structure of these molecules influence their charge transfer dynamics?

A2: Time-resolved spectroscopic studies reveal that the rate of ICT varies among these compounds. TMABN, with its pre-twisted dimethylamino group, exhibits the fastest ICT, followed by DEABN and then DMABN. [] This suggests that steric hindrance caused by the methyl groups in TMABN facilitates the twisting motion required for TICT state formation. [, ]

Q3: What experimental evidence supports the TICT model in these compounds?

A3: Several spectroscopic observations support the TICT model. Time-resolved infrared (TRIR) spectroscopy shows distinct C≡N stretching frequencies for the ICT state, resembling those observed in benzonitrile radical anions. Picosecond Kerr gated time-resolved resonance Raman (ps-K-TR3) spectra further reveal that the ICT state exhibits resonance enhancement patterns and vibrational modes consistent with a charge-separated species. Additionally, the transient absorption (TA) spectra of the ICT state bear a striking resemblance to the absorption spectrum of the benzonitrile radical anion. []

Q4: How does the solvent environment affect the ICT process in DMABN and TMABN?

A4: Time-resolved infrared spectroscopy studies demonstrate a significant solvent dependence on the ICT state of DMABN and TMABN. In polar protic solvents like butanol, hydrogen bonding interactions lead to the formation of two distinct ICT states - one hydrogen-bonded and the other similar to the ICT state observed in aprotic solvents. The kinetics of hydrogen bond formation align with typical dipolar solvation relaxation timescales. []

Q5: Beyond DMABN and its analogs, have there been other crystallographic studies on 3,5-dimethylbenzonitrile derivatives?

A5: Yes, various this compound derivatives, including etravirine (an anti-HIV compound), have been crystallized with different solvents (DMSO, 1,4-dioxane, N,N-dimethylacetamide). Researchers have used single-crystal X-ray diffraction to determine their structures and studied their intermolecular interactions through Hirshfeld surface analysis. []

Q6: What is the role of computational chemistry in understanding this compound derivatives?

A6: Density Functional Theory (DFT) calculations, coupled with experimental techniques like electron energy loss (EEL) spectroscopy, provide valuable insights into the electronic structure and excited state properties of aminobenzonitriles, including this compound derivatives like MMD. These calculations help assign observed singlet and triplet excited states and explore the impact of amino group twist angles on their energy levels. []

Q7: Are there any known solid-state phase transitions in this compound derivatives?

A7: Research indicates that several 4-aminobenzonitriles, including 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD), 3,5-dimethyl-4-(methylamino)benzonitrile (MHD), and 4-amino-3,5-dimethylbenzonitrile (HHD), exhibit temperature-dependent solid-solid phase transitions. The crystal structures of these compounds, determined at different temperatures, reveal variations in molecular conformation and intermolecular interactions, such as hydrogen bonding patterns. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.